molecular formula C6H8F2N4 B1467944 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 945262-35-1

3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1467944
CAS No.: 945262-35-1
M. Wt: 174.15 g/mol
InChI Key: OPBRLKOINULLLT-UHFFFAOYSA-N
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Description

“3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is a part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . These compounds are significant in the field of medicinal chemistry, acting as therapeutic agents or their precursors .


Synthesis Analysis

The synthesis of these compounds involves the development of the piperazine-fused triazoles . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . A method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a]pyrazine hydrochloride has been patented .


Molecular Structure Analysis

The molecular structure of these compounds is complex and involves a variety of synthetic routes . The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve a variety of steps . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .

Future Directions

The future directions for these compounds involve further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents . There is potential for further synthetic application of the library members for medicinally oriented synthesis .

Biochemical Analysis

Biochemical Properties

3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as Poly (ADP-ribose) polymerase (PARP) and c-Met kinase. The compound acts as an inhibitor of PARP1, PARP2, and PARP6, with significant selectivity against PARP3 and TNKS1 . This inhibition leads to the disruption of DNA repair processes, which is particularly useful in targeting cancer cells. Additionally, this compound exhibits potent anti-tumor activity by inhibiting c-Met kinase, a receptor tyrosine kinase involved in various cellular processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines such as A549, MCF-7, and HeLa . The compound influences cell signaling pathways by inhibiting c-Met kinase, leading to reduced cell proliferation and increased cell death. Furthermore, it affects gene expression by modulating the activity of PARP enzymes, which play a role in DNA repair and transcription regulation . These cellular effects make this compound a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of PARP enzymes, inhibiting their activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA breaks, ultimately triggering cell death. Additionally, this compound interacts with c-Met kinase, blocking its signaling pathways and reducing cell proliferation . These molecular mechanisms highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have indicated that the compound maintains its efficacy in inhibiting PARP and c-Met kinase over extended periods . These findings suggest that this compound could be a reliable candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant anti-tumor activity without causing severe toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, some of which retain biological activity. The compound also affects metabolic flux by inhibiting key enzymes involved in cellular metabolism . These interactions highlight the compound’s potential impact on metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . These distribution patterns are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity. The compound has been found to localize in the nucleus, where it interacts with PARP enzymes and influences DNA repair processes . Additionally, it is distributed in the cytoplasm, where it interacts with c-Met kinase and affects cell signaling pathways . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4/c7-5(8)6-11-10-4-3-9-1-2-12(4)6/h5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBRLKOINULLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945262-35-1
Record name 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine 23c (460 mg, 2.70 mmol) was dissolved in 10 mL of methanol, followed by addition of Pd—C (10%, 46 mg), and the reactor was purged with hydrogen for three times. After stirring for 3 hours, the reaction mixture was filtered and the filter cake was washed with methanol (10 mL). The filtrate was concentrated under reduced pressure to obtain crude 3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 23d (400 mg) as a light yellow oil. The product was used directly in the next reaction without purification.
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
46 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

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